molecular formula C20H26N4O B6457340 2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2548987-69-3

2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No. B6457340
CAS RN: 2548987-69-3
M. Wt: 338.4 g/mol
InChI Key: QCUSQFVCJLXVOF-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine” is a chemical compound that is likely to have therapeutic potential. It is structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists . The compound has been the subject of comparative analysis with other similar compounds .


Molecular Structure Analysis

The molecular structure of “2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine” is likely complex, given its composition. The compound has been analyzed using in silico docking and molecular dynamics simulations .

Scientific Research Applications

Alpha1-Adrenergic Receptor Ligands

The alpha1-adrenergic receptors (α1-ARs) are G protein-coupled receptors (GPCRs) involved in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate. These receptors play a crucial role in conditions such as cardiac hypertrophy, hypertension, and depression. The compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and its derivatives have been studied as potential α1-AR antagonists. In silico docking simulations and molecular dynamics revealed promising lead compounds, including compounds 2, 3, 4, 5, 8, and 12 .

p21-Activated Kinase 4 (PAK4) Inhibitors

A series of novel 2,4-diaminoquinazoline derivatives were designed and synthesized as inhibitors of PAK4 . These compounds demonstrated significant inhibitory activity against PAK4, with half-maximal inhibitory concentrations (IC50) below 1 μM .

Neurodegenerative Diseases and CNS Drug Discovery

Given the connection between α1-ARs and neurodegenerative conditions, this compound is a potential target for central nervous system (CNS) drug discovery. Researchers have explored its role in conditions like Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of 2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptor, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The pharmacokinetic profile of 2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine includes its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability and efficacy. The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .

Result of Action

The result of the compound’s action is the potential treatment of various neurological conditions. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This suggests that the compound could have a significant impact on the treatment of conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Future Directions

The compound “2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine” has been identified as a promising lead compound for further investigation as a potential alpha1-adrenergic receptor antagonist . This suggests that future research could focus on further exploring its therapeutic potential.

properties

IUPAC Name

2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-14-15(2)21-19(16-8-9-16)22-20(14)24-12-10-23(11-13-24)17-6-4-5-7-18(17)25-3/h4-7,16H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUSQFVCJLXVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3OC)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

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